1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester
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Overview
Description
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester is a chemical compound with the molecular formula C9H7IO4 It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and presence in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester typically involves the iodination of 1,3-benzodioxole-5-carboxylic acid followed by esterification. One common method includes:
Esterification: The carboxylic acid group is then converted to a methyl ester using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to revert to the carboxylic acid form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,3-benzodioxole-5-carboxylic acid, 6-azido-, methyl ester.
Scientific Research Applications
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester involves its interaction with specific molecular targets. The iodine atom and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid, methyl ester: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Benzodioxole-5-carboxylic acid: The absence of both the iodine atom and the methyl ester group results in different chemical properties and applications.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester is unique due to the presence of both the iodine atom and the methyl ester group
Properties
CAS No. |
61599-80-2 |
---|---|
Molecular Formula |
C9H7IO4 |
Molecular Weight |
306.05 g/mol |
IUPAC Name |
methyl 6-iodo-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H7IO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3 |
InChI Key |
BZXGPOQTJHMEBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1I)OCO2 |
Origin of Product |
United States |
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